CP-226269, with the chemical formula C₁₄H₁₄F₂N₄, is identified by the CAS number 220941-93-5. It is a synthetic compound characterized as a dopamine D4 receptor agonist. The structure of CP-226269 includes a 5-fluoro-1H-indole moiety linked to a piperazine group substituted with a pyridine ring. This configuration contributes to its unique pharmacological properties, particularly in modulating neurotransmitter activity in the brain .
5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole, also known as CP-226269, is a heterocyclic molecule. Heterocyclic molecules contain atoms from more than one type of element in their ring structures. PubChem, a database of chemical information, provides a description of the molecule's structure and properties [].
The primary biological activity of CP-226269 is its role as an agonist at the dopamine D4 receptor. This receptor is implicated in several neurological processes and disorders, including schizophrenia and attention deficit hyperactivity disorder. CP-226269 has been shown to induce calcium flux in human embryonic kidney cells expressing the dopamine D4 receptor but does not activate the D2L receptor, highlighting its selectivity .
In vitro studies suggest that CP-226269 may influence behaviors associated with dopamine signaling, making it a candidate for further investigation in neuropharmacology .
The synthesis of CP-226269 can be achieved through multiple routes. One common method involves the reaction of 5-fluoroindole with a piperazine derivative containing a pyridine substituent. The following steps summarize one of the synthetic pathways:
CP-226269 has potential applications in neuroscience research, particularly in studying dopamine receptor function and related disorders. Its specificity for the dopamine D4 receptor makes it valuable for exploring therapeutic options for conditions such as schizophrenia and other mood disorders. Additionally, it may serve as a tool compound in drug discovery processes aimed at developing new treatments targeting dopaminergic pathways .
Studies involving CP-226269 have focused on its interactions with various receptors beyond dopamine D4. Research indicates that while it effectively activates the D4 receptor, it shows minimal interaction with other dopamine receptors like D2L. This selectivity is crucial for understanding its pharmacological profile and potential side effects .
Moreover, interaction studies often utilize cell lines engineered to express specific receptors, allowing researchers to elucidate the compound's mechanism of action at a cellular level.
Several compounds share structural similarities or pharmacological profiles with CP-226269. Here are some notable examples:
Compound Name | Structure Type | Main Activity |
---|---|---|
A-412997 | Piperazine derivative | Dopamine D4 receptor agonist |
PD168077 | Indole-based compound | Dopamine D4 receptor antagonist |
SB-277011-A | Piperazine derivative | Dopamine D2/D3 receptor antagonist |
L-745870 | Indole derivative | Dopamine D4 receptor antagonist |
CP-226269 stands out due to its selective agonistic activity on the dopamine D4 receptor without significant effects on other dopamine receptors like D2L. This selectivity may reduce unwanted side effects associated with broader-spectrum dopaminergic drugs, making it a unique candidate for targeted therapies .